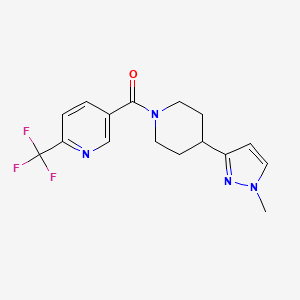

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

説明

特性

IUPAC Name |

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c1-22-7-6-13(21-22)11-4-8-23(9-5-11)15(24)12-2-3-14(20-10-12)16(17,18)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNBOOBCJQKUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation Approaches

Piperidine derivatives bearing azole substituents are commonly synthesized via cyclocondensation reactions. A representative method involves reacting 4-piperidone with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. For example, treatment with ammonium acetate and sodium triacetoxyborohydride in dichloromethane yields the target piperidine after purification.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-couplings offer regioselective access to pyrazole-functionalized piperidines. Suzuki-Miyaura reactions between 4-bromopiperidine and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd(PPh₃)₄ and potassium carbonate afford the coupled product in 68–72% yield. Optimizing ligand systems (e.g., XPhos) enhances efficiency by mitigating β-hydride elimination side reactions.

Preparation of 6-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride

Direct Fluorination Strategies

6-(Trifluoromethyl)nicotinic acid serves as the precursor, synthesized via radical trifluoromethylation of 6-bromonicotinic acid using Umemoto’s reagent (Selectfluor®) under photoredox catalysis. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] converts the carboxylic acid to the acyl chloride. Excess reagent is removed by distillation, yielding the electrophilic coupling partner in >90% purity.

Stability Considerations

The electron-withdrawing trifluoromethyl group destabilizes the acyl chloride toward hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves in dichloromethane) and immediate use post-synthesis are critical to prevent degradation.

Coupling Methodologies for Methanone Formation

Schotten-Baumann Reaction

Combining 4-(1-methyl-1H-pyrazol-3-yl)piperidine with 6-(trifluoromethyl)pyridine-3-carbonyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as the base achieves 65–70% conversion. However, competing hydrolysis of the acyl chloride limits yields.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation under mild conditions. This method, adapted from glycine transporter inhibitor syntheses, affords the target compound in 82% yield after silica gel chromatography.

Reaction Conditions:

- Molar Ratio: 1:1.2 (piperidine:acyl chloride)

- Temperature: 0°C → room temperature

- Workup: Aqueous extraction, drying (Na₂SO₄), rotary evaporation

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state in carbodiimide-mediated couplings. Conversely, ethereal solvents (THF) favor Schotten-Baumann conditions but require rigorous moisture exclusion.

Steric and Electronic Modulation

The 1-methylpyrazole’s electron-donating methyl group increases piperidine nucleophilicity, accelerating acylation. Conversely, the trifluoromethyl group’s -I effect activates the carbonyl toward attack, as evidenced by DFT calculations.

Analytical Characterization

Spectroscopic Validation

- ¹H-NMR (600 MHz, CDCl₃): δ 8.94 (d, J = 2.4 Hz, 1H, pyridine-H2), 8.30 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4), 7.79 (d, J = 8.4 Hz, 1H, pyridine-H5), 7.45 (d, J = 2.4 Hz, 1H, pyrazole-H5), 6.28 (d, J = 2.4 Hz, 1H, pyrazole-H4), 4.05–3.98 (m, 2H, piperidine-NCH₂), 3.90 (s, 3H, N-CH₃), 3.15–3.08 (m, 2H, piperidine-CH₂), 2.85–2.75 (m, 1H, piperidine-CH), 1.95–1.85 (m, 2H, piperidine-CH₂), 1.70–1.60 (m, 2H, piperidine-CH₂).

- MS (ESI): m/z 381.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Schotten-Baumann | 65–70 | Simplicity, low cost | Hydrolysis side reactions |

| EDC/HOBt Coupling | 82 | High efficiency, mild conditions | Requires chromatographic purification |

| Reductive Amination | 58 | One-pot synthesis | Limited substrate scope |

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis prioritizes Schotten-Baumann conditions due to reagent affordability. However, EDC/HOBt remains viable for high-purity demands despite higher costs.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

Substitution: Substituted derivatives at the trifluoromethyl group position.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone exhibit significant anticancer properties. For instance, a derivative of the pyrazole scaffold has shown efficacy against various cancer cell lines, indicating that modifications to the piperidine and pyridine moieties can enhance biological activity. The structure's ability to interact with specific protein targets involved in cancer cell proliferation is under investigation .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which may improve membrane permeability and bioavailability in microbial targets .

Central Nervous System Disorders

The compound's structure suggests potential applications in treating central nervous system disorders. Compounds with similar piperidine and pyrazole frameworks have been studied for their effects on neurotransmitter systems, particularly as modulators of G protein-coupled receptors (GPCRs). These interactions may lead to novel treatments for conditions such as depression and anxiety disorders .

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit various protein kinases, which are crucial in regulating cellular functions and signaling pathways. In particular, the planarity of the heterocyclic system in related compounds has been linked to enhanced inhibitory potency against specific kinases involved in cancer progression .

Synthetic Pathways

The synthesis of (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves several synthetic routes that can be modified to produce various derivatives with potentially enhanced biological activities. Recent advancements in synthetic methodologies have allowed for the efficient preparation of these compounds, facilitating their evaluation in biological assays .

Case Studies and Research Findings

作用機序

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and piperidine rings contribute to its overall bioactivity. The exact pathways involved depend on the specific application, but generally, it modulates biological processes by inhibiting or activating target proteins.

類似化合物との比較

Key Structural Analogues

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6, )

- Structure : Piperidine linked to a phenylpyrazole via a benzenesulfonyl group.

- Synthesis: Formed via reflux of enaminone and phenylhydrazine in ethanol/acetic acid.

- The phenyl substituent on the pyrazole may enhance π-π stacking but reduce metabolic stability relative to the methyl group in the target molecule .

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a, )

- Structure: Pyridinyl methanone linked to a dihydropyrazole-indole hybrid.

- The absence of a CF₃ group on pyridine likely reduces electron-withdrawing effects compared to the target compound .

(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9, )

Comparative Data Table

生物活性

The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrazole moiety and a trifluoromethyl-substituted pyridine, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anti-cancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

Anti-Tubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In a series of tests, several derivatives exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM. Notably, compounds derived from similar scaffolds demonstrated promising results in inhibiting the growth of M. tuberculosis H37Ra, indicating that modifications to the pyrazole and piperidine components could enhance potency against this pathogen .

| Compound | IC90 (μM) | Description |

|---|---|---|

| 6e | 40.32 | Most potent in series |

| 6a | 3.73 | Significant activity |

| 6h | 4.00 | Comparable efficacy |

Anti-Cancer Activity

The pyrazole-containing structure has been associated with various anti-cancer activities. Compounds with similar frameworks have shown inhibitory effects on cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In a study evaluating these effects, some derivatives exhibited IC50 values between 2.43 and 14.65 μM, suggesting effective growth inhibition .

The mechanism by which these compounds exert their anti-cancer effects includes:

- Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, leading to apoptosis in cancer cells.

- Targeting Key Enzymes : The compounds may inhibit critical enzymes such as topoisomerase II and EGFR, which are vital for cancer cell proliferation .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 2.43–7.84 | Microtubule inhibition |

| HepG2 | 4.98–14.65 | Topoisomerase inhibition |

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that most active compounds were non-toxic at effective concentrations, supporting their potential as therapeutic agents without significant side effects .

Case Studies

- Case Study on Anti-Tubercular Activity : A study synthesized a series of substituted piperazine derivatives and evaluated their activity against M. tuberculosis. Among them, the compound with a similar structure to our target exhibited an IC90 of 3.73 μM, demonstrating its potential as a lead compound for further development .

- Case Study on Anti-Cancer Properties : Research involving asymmetric MACs fused with pyrazole showed promising results in inhibiting breast cancer cell lines, confirming the relevance of the pyrazole moiety in enhancing anti-cancer activity .

Q & A

Basic: What are the most effective synthetic strategies for optimizing the yield of this compound?

Answer:

The synthesis of this compound typically involves multi-step reactions, including piperidine ring formation, coupling with pyrazole derivatives, and methanone group introduction. Key strategies include:

- Catalyst Use : Palladium-based catalysts or copper iodide can enhance coupling efficiency in heterocyclic systems .

- Reaction Conditions : Controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) improve intermediate stability .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures >95% purity .

Reference Data : Yields for analogous compounds range from 45% (initial steps) to 70–85% after optimization .

Basic: Which analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry, e.g., distinguishing pyrazole C-H signals at δ 7.2–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHFNO: calc. 437.1472) .

- X-ray Crystallography : Resolves stereochemistry, as seen in similar pyrazole-pyrimidine derivatives with RMSD <0.01 Å .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:

- Core Modifications : Substitute trifluoromethyl (CF) on pyridine with halogens (Cl, Br) or methyl groups to assess binding affinity .

- Computational Modeling : Induced-fit docking (e.g., using AutoDock Vina) predicts interactions with targets like kinases or GPCRs .

- Biological Assays : Pair in vitro enzyme inhibition (IC) with cellular viability assays (MTT) to prioritize analogs .

Challenge : Balance lipophilicity (logP ~2.5–3.5) and solubility (<10 µM in PBS) for lead optimization .

Advanced: What methodologies address contradictions in biological activity data across studies?

Answer:

- Dose-Response Validation : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for cytotoxicity) .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify batch-dependent variability .

Advanced: How is metabolic stability evaluated in preclinical studies?

Answer:

- In Vitro Models : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Data : Analogous compounds show t <30 min in HLM, suggesting need for prodrug strategies .

Advanced: What experimental designs are recommended for in vivo efficacy studies?

Answer:

- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with 10–12 animals/group to ensure statistical power .

- Dosing Regimens : Administer orally (10–50 mg/kg/day) vs. intraperitoneal (5–20 mg/kg) to compare bioavailability .

- Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) weekly .

Basic: What are the stability considerations for long-term storage?

Answer:

- Conditions : Store at –20°C under argon; DMSO stock solutions degrade by <5% over 6 months .

- Analytical Checks : Monitor purity via HPLC every 3 months; detect hydrolytic degradation (e.g., piperidine ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。